5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen-Bonding

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide (ChemDiv Catalog ID: IB07-8130; molecular formula C17H19ClN4O; MW 330.82 g/mol) is a fully synthetic, achiral indole-2-carboxamide derivative incorporating a 5-chloro substituent on the indole core, an N-isopropyl group at the indole 1-position, and an imidazol-4-ylethyl side chain linked via a secondary carboxamide. This compound belongs to a broad class of indole-2-carboxamides that have been investigated across diverse pharmacological targets including thromboxane synthetase, IKK2 kinase, 5-HT7 serotonin receptors, and the MmpL3 mycobacterial transporter.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
Cat. No. B12176427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CN=CN3
InChIInChI=1S/C17H19ClN4O/c1-11(2)22-15-4-3-13(18)7-12(15)8-16(22)17(23)20-6-5-14-9-19-10-21-14/h3-4,7-11H,5-6H2,1-2H3,(H,19,21)(H,20,23)
InChIKeyAVKPPORYEHFDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide: Structural Identity and Procurement Context


5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide (ChemDiv Catalog ID: IB07-8130; molecular formula C17H19ClN4O; MW 330.82 g/mol) is a fully synthetic, achiral indole-2-carboxamide derivative incorporating a 5-chloro substituent on the indole core, an N-isopropyl group at the indole 1-position, and an imidazol-4-ylethyl side chain linked via a secondary carboxamide . This compound belongs to a broad class of indole-2-carboxamides that have been investigated across diverse pharmacological targets including thromboxane synthetase, IKK2 kinase, 5-HT7 serotonin receptors, and the MmpL3 mycobacterial transporter [1]. Critically, the same molecular formula (C17H19ClN4O) and molecular weight (330.8 g/mol) are shared by the clinically used 5-HT3 antagonist Alosetron, yet the two compounds possess fundamentally different ring scaffolds—indole-2-carboxamide versus pyrido[4,3-b]indol-1-one—yielding divergent physicochemical and pharmacological profiles [2].

RegioisomerImidazol-4-yl ethyl side chain with free imidazole NH donor
Distinct H-bond pharmacophore vs. imidazol-1-yl series
N-substitutionN-Isopropyl indole core, lipophilic, no indole NH donor
CNS-penetrant property space; different HBD profile from NH-indoles
Pharmacophore5-Chloro anchor validated across multiple indole-2-carboxamide series
Reported potency anchor; loss of Cl reduces target engagement
ScaffoldAchiral indole-2-carboxamide, not pyridoindolone
Same MW as Alosetron but fundamentally different ring system

Why Generic Indole-2-Carboxamide Substitution Fails for 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide


Within the indole-2-carboxamide chemical space, three structural variables produce large functional divergence that renders simple analog substitution unreliable: (i) the regioisomeric attachment point of the imidazole ring (imidazol-4-yl vs. imidazol-1-yl) fundamentally alters hydrogen-bonding geometry and target recognition, with the 4-yl isomer presenting a free NH donor at the imidazole 1-position that is absent in 1-yl-linked congeners [1]; (ii) the N-isopropyl substituent on the indole nitrogen increases logP by approximately 0.5–1.0 units relative to the unsubstituted (NH) indole and eliminates the indole NH as a hydrogen-bond donor, thereby modulating membrane permeability, metabolic stability, and off-target binding ; and (iii) the two-carbon ethyl linker between carboxamide and imidazole falls well below the four-to-six methylene unit optimum identified for thromboxane synthetase inhibition (>200-fold potency difference vs. dazoxiben in optimized analogs), meaning this compound is structurally biased away from that target and toward alternative biological space [2].

Imidazole regioisomerism
Imidazol-4-yl linkage provides a free NH donor absent in imidazol-1-yl analogs; H-bond geometry may not transfer, altering target recognition.
N-Isopropyl substitution
N-alkylation eliminates indole NH donor and increases lipophilicity vs. unsubstituted indole; membrane permeability and metabolic stability may shift.
Ethyl linker length
Two-carbon spacer falls below the 4–6 methylene optimum for thromboxane synthetase; compound structurally biased away from that target class.

Quantitative Differentiation Evidence for 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide vs. Closest Analogs


Imidazole Regioisomerism: Imidazol-4-yl vs. Imidazol-1-yl Attachment Determines Hydrogen-Bond Donor Capacity

The target compound employs an imidazol-4-yl ethyl attachment, which retains a free imidazole NH at the 1-position capable of acting as a hydrogen-bond donor (HBD). In contrast, the thromboxane synthetase inhibitor class exemplified by 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide (US4619941) uses imidazol-1-yl linkage, where the imidazole nitrogen is directly attached to the alkyl chain, eliminating the imidazole NH and reducing the total HBD count by one . The 4-yl isomer therefore offers an additional H-bond donor for target engagement, while the 1-yl isomer gains a basic imidazole nitrogen with different protonation behavior. This regioisomeric switch has been shown in analogous 5-HT7 agonist series (indole-imidazole conjugates) to alter receptor selectivity profiles by >10-fold between otherwise identical scaffolds [1].

Imidazole Regioisomerism
Class-level inference
HBD count: 2 (target) vs. 1 (imidazol-1-yl analog)
Enables distinct H-bond donor pharmacophore
Impacts target recognition geometry; selectivity may diverge significantly
Medicinal Chemistry Structure-Activity Relationship Hydrogen-Bonding

N-Isopropyl Substitution: Lipophilicity and Indole NH Elimination Relative to Unsubstituted Indole Analogs

The target compound bears an N-isopropyl substituent on the indole 1-position (logP = 3.07, logD = 3.07), which replaces the indole NH proton present in the comparator series from US4619941 such as 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide . Based on the difference between 5-chloro-1H-indole-2-carboxamide (PubChem XLogP3 = 3.0) and N-alkylated indole-2-carboxamide analogs, the N-isopropyl modification is estimated to increase logP by approximately 0.5–1.0 log units relative to the unsubstituted indole, while simultaneously eliminating one H-bond donor (indole NH) [1]. In the antiplasmodial indole-2-carboxamide series, N-alkyl substitution on the indole was shown to modulate hERG channel activity (hERG IC50 ranging from 1 μM to >20 μM depending on substitution pattern) and metabolic stability in human microsomes (intrinsic clearance values spanning 3 to >100 μL/min/mg) [2].

N-Isopropyl Lipophilicity
Cross-study comparable
logP 3.07; ΔlogP +0.5–1.0 vs. unsubstituted indole
Shifts toward CNS-penetrant property space
May reduce aqueous solubility; alters HBD identity
Physicochemical Profiling Drug-like Properties Metabolic Stability

Linker Length Divergence: Ethyl Spacer vs. Optimal 4–6 Methylene Units for Thromboxane Synthetase

The target compound employs a two-carbon ethyl linker between the carboxamide nitrogen and the imidazole ring. This contrasts sharply with the established SAR for thromboxane synthetase inhibition, where Press et al. (J Med Chem 1987) demonstrated that a four-to-six methylene unit separation (~8.5 Å) between the amide and imidazole moieties is required for maximal enzyme inhibition, with the best compound (54) achieving >200-fold greater potency than the reference inhibitor dazoxiben [1]. In the US4619941 patent, the propyl-linked analog 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide (3 methylene units) produced 95% inhibition of TXB2 formation at 10^-4 M, while longer-chain variants exhibited up to 100% inhibition at the same concentration [2]. The target compound's ethyl linker (2 methylene units) is thus shorter than even the propyl minimum tested in that series, suggesting it is structurally biased away from thromboxane synthetase and toward distinct biological targets.

Linker Length Divergence
Class-level inference
Ethyl linker (2 methylene) vs. optimal 4–6 methylene
Structurally biased away from thromboxane synthetase
Suboptimal for TXA2 inhibition; suitable as negative control
Thromboxane Synthetase Structure-Activity Relationship Linker Optimization

Scaffold-Level Divergence from Alosetron: Indole-2-Carboxamide vs. Pyrido[4,3-b]indol-1-one

The target compound shares the identical molecular formula (C17H19ClN4O) and molecular weight (330.8 g/mol) with the FDA-approved 5-HT3 antagonist Alosetron (Lotronex), yet the two compounds are built on fundamentally different heterocyclic scaffolds . The target compound contains an indole-2-carboxamide core, whereas Alosetron is a pyrido[4,3-b]indol-1-one (a tricyclic system incorporating a lactam carbonyl). This scaffold difference produces distinct three-dimensional geometries, electronic distributions, and hydrogen-bonding patterns: the target compound presents a secondary carboxamide NH as an H-bond donor adjacent to the imidazole, while Alosetron's lactam carbonyl serves as an H-bond acceptor in a rigidified tricyclic framework. Alosetron acts as a potent and selective 5-HT3 receptor antagonist (Ki ~ 0.5–2 nM at human 5-HT3 receptors) and is clinically used for diarrhea-predominant irritable bowel syndrome [1]. The target compound has not been profiled against 5-HT3 receptors, and its indole-2-carboxamide scaffold places it in a distinct pharmacological category from the pyridoindolone class.

Scaffold vs. Alosetron
Cross-study comparable
Indole-2-carboxamide vs. pyrido[4,3-b]indol-1-one
Cannot substitute for 5-HT3 studies
Identical molecular formula but different scaffold topology
Chemical Biology Scaffold Hopping 5-HT3 Receptor

5-Chloro Substitution as a Validated Pharmacophoric Anchor Across Diverse Indole-2-Carboxamide Series

The 5-chloro substituent on the indole ring is a conserved pharmacophoric element validated across multiple independent indole-2-carboxamide programs. In the antiplasmodial series reported in ACS Bio Med Chem Au (2025), the 5-chloro indole scaffold was retained as the optimal substitution after systematic SAR exploration, owing to its superior combination of potency (Pf3D7 IC50 ~0.8 μM for hit compound 6a), lower hERG channel activity (hERG IC50 = 11.65 μM, selectivity index ~14), and acceptable metabolic stability (human microsomal intrinsic clearance = 3 μL/min/mg after optimization) relative to 5-H, 5-F, 5-CF3, and 5-OCH3 variants [1]. Similarly, in the US4619941 thromboxane synthetase patent, 5-chloro-substituted indole-2-carboxamides consistently ranked among the most potent derivatives (95–100% inhibition at 10^-4 M) [2]. In glycogen phosphorylase a inhibition, 5-chloro-N-aryl-1H-indole-2-carboxamides demonstrated low-micromolar IC50 values with structure-confirmed binding modes by X-ray crystallography [3]. Across these mechanistically unrelated targets, 5-chloro substitution on the indole-2-carboxamide core provides a reproducible potency anchor.

5-Cl Pharmacophore
Class-level inference
Pf3D7 IC50 0.8 μM (5-Cl) vs. 8.3 μM (5-H)
Consistent potency anchor across targets
~10-fold improvement; hERG selectivity index ~14
Pharmacophore Antiplasmodial Kinase Inhibition

Recommended Research and Procurement Application Scenarios for 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide


Chemical Biology Screening for Novel 5-HT or GPCR Targets Using Imidazol-4-yl Pharmacophore

The imidazol-4-ylethyl carboxamide side chain of this compound presents a free imidazole NH donor that distinguishes it from the imidazol-1-yl indole-2-carboxamide class. This pharmacophoric feature has been exploited in 5-HT7 receptor low-basicity agonists developed by Hogendorf et al. (Eur J Med Chem 2019), where imidazole regioisomerism controlled 5-HT7 vs. 5-HT1A selectivity . The target compound is structurally positioned for screening against serotonin receptor subtypes (5-HT4, 5-HT6, 5-HT7) and other aminergic GPCRs where imidazole-containing ligands have established pharmacology, with the N-isopropyl group providing enhanced lipophilicity (logP 3.07) suitable for CNS penetrant probe development [1].

Negative Control or Counter-Screen for Thromboxane Synthetase Inhibitor Programs

The two-carbon ethyl linker of this compound is structurally incompatible with the established 4–6 methylene unit optimum for thromboxane synthetase inhibition identified by Press et al. (J Med Chem 1987), where compound 54 achieved >200-fold greater potency than dazoxiben . Since the target compound's linker is shorter than even the minimally active propyl-linked analogs (3 methylene units, 95% inhibition at 10^-4 M in US4619941), it is predicted to have negligible thromboxane synthetase activity [1]. This makes it a structurally appropriate negative control compound for counter-screening in thromboxane pathway projects, where its indole-2-carboxamide core and chloro substitution are conserved but the imidazole-to-amide distance is deliberately suboptimal.

Scaffold-Hopping Reference Standard for Alosetron Isosterism Studies

This compound and Alosetron share identical molecular formula (C17H19ClN4O) and molecular weight (330.8 g/mol) yet represent fundamentally different ring systems: indole-2-carboxamide vs. pyrido[4,3-b]indol-1-one . This makes the pair an ideal scaffold-hopping reference set for computational chemistry and medicinal chemistry campaigns exploring isosteric replacement strategies [1]. The target compound can serve as a matched molecular pair partner to Alosetron for evaluating how core scaffold topology—independent of overall molecular formula, heavy atom count, chlorine position, and imidazole content—affects ADME properties, off-target binding profiles, and polypharmacology.

Diversity-Oriented Screening Library Enrichment for Indole-2-Carboxamide Chemical Space

The compound occupies a specific, under-sampled region of indole-2-carboxamide chemical space defined by: (i) imidazol-4-yl (not imidazol-1-yl) regioisomerism, (ii) N-isopropyl substitution on indole, (iii) 5-chloro pharmacophoric anchor, and (iv) short ethyl linker . The antiplasmodial indole-2-carboxamide optimization program (ACS Bio Med Chem Au 2025) demonstrated that even within the 5-chloro indole-2-carboxamide series, variations in the amide side chain produced IC50 values spanning over two orders of magnitude (0.3 to >25 μM) and hERG IC50 values ranging from 1 to >30 μM [1]. This compound's unique combination of structural features—particularly the under-explored imidazol-4-yl ethyl motif—makes it a valuable singleton for enriching screening decks with novel chemotypes that complement existing indole-2-carboxamide collections biased toward imidazol-1-yl, benzyl, and aryl amide substitutions.

Application
Selection Property
Validation Focus
5-HT/GPCR screening with imidazol-4-yl pharmacophore
Free imidazole NH donor geometry
Receptor selectivity vs. imidazol-1-yl series
Negative control for thromboxane synthetase programs
Short ethyl linker (suboptimal spacing)
Confirm lack of TXA2 inhibition
Scaffold-hopping reference vs. Alosetron
Same MW, different core scaffold
Evaluate scaffold effects on off-target binding
Diversity-oriented library enrichment
Under-sampled imidazol-4-yl ethyl region
Complement existing indole-2-carboxamide collections
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